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Compound of Interest

Compound Name: 9-Undecylpurin-6-amine

Cat. No.: B15378610 Get Quote

Disclaimer: The following document is a hypothetical preliminary toxicity assessment for 9-
Undecylpurin-6-amine. As of October 2025, there is no publicly available data on the toxicity,

mechanism of action, or safety studies of this specific compound. The information presented

herein is illustrative and based on general toxicological principles for purine analogues. It is

intended for informational purposes for researchers, scientists, and drug development

professionals.

Introduction
9-Undecylpurin-6-amine is a synthetic purine derivative with a C11 alkyl chain at the N9

position of the purine ring. Its structural similarity to endogenous purines, such as adenine,

suggests potential interactions with a variety of biological targets, including purinergic

receptors, enzymes involved in nucleotide metabolism, and DNA/RNA synthesis pathways.

This document outlines a hypothetical preliminary toxicity assessment to identify potential

hazards and guide further non-clinical development.

Physicochemical Properties
A summary of the predicted physicochemical properties of 9-Undecylpurin-6-amine is

presented below. These properties are crucial for understanding its potential absorption,

distribution, metabolism, and excretion (ADME) profile.
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Property Predicted Value Method

Molecular Formula C16H27N5 ---

Molecular Weight 289.42 g/mol ---

logP 4.2 Crippen's Method

Water Solubility 0.002 g/L ALOGPS

pKa (most basic) 4.1 (N1-H) ChemAxon

pKa (most acidic) 9.8 (N7-H) ChemAxon

In Vitro Toxicity Assessment
Cytotoxicity
Objective: To determine the cytotoxic potential of 9-Undecylpurin-6-amine in a human cancer

cell line (HepG2) and a normal human cell line (hTERT-HME1).

Experimental Protocol:

Cell Culture: HepG2 and hTERT-HME1 cells were cultured in Dulbecco's Modified Eagle

Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

at 37°C in a humidified 5% CO2 incubator.

Assay: Cells were seeded in 96-well plates and treated with increasing concentrations of 9-
Undecylpurin-6-amine (0.1 µM to 100 µM) for 72 hours. Cell viability was assessed using

the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels

as an indicator of metabolically active cells.

Data Analysis: Luminescence was measured using a plate reader. The half-maximal

inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-

parameter logistic curve using GraphPad Prism software.

Results:
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Cell Line IC50 (µM)

HepG2 (Human Hepatocellular Carcinoma) 15.2

hTERT-HME1 (Human Mammary Epithelial

Cells)
45.8

Interpretation: 9-Undecylpurin-6-amine exhibits moderate cytotoxicity in both a cancerous and

a non-cancerous human cell line, with a higher potency observed in the HepG2 cell line.

Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of 9-Undecylpurin-6-amine using various strains

of Salmonella typhimurium.

Experimental Protocol:

Strains:S. typhimurium strains TA98, TA100, TA1535, and TA1537 were used.

Metabolic Activation: The assay was conducted with and without the addition of a rat liver S9

fraction to assess for metabolically activated mutagens.

Procedure: The bacterial strains were exposed to various concentrations of 9-Undecylpurin-
6-amine (1 - 5000 µ g/plate ). The number of revertant colonies was counted after a 48-hour

incubation period.

Controls: A vehicle control (DMSO) and positive controls (sodium azide for TA100 and

TA1535, 2-nitrofluorene for TA98, and 9-aminoacridine for TA1537) were included.

Results:
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Strain Metabolic Activation (S9) Result

TA98 - Negative

TA98 + Negative

TA100 - Negative

TA100 + Negative

TA1535 - Negative

TA1535 + Negative

TA1537 - Negative

TA1537 + Negative

Interpretation: 9-Undecylpurin-6-amine was not found to be mutagenic in the Ames test, both

with and without metabolic activation.

hERG Inhibition Assay
Objective: To evaluate the potential of 9-Undecylpurin-6-amine to inhibit the hERG potassium

channel, a key indicator of potential cardiotoxicity.

Experimental Protocol:

Assay Type: Automated patch-clamp electrophysiology on HEK293 cells stably expressing

the hERG channel.

Procedure: Cells were exposed to increasing concentrations of 9-Undecylpurin-6-amine
(0.1 µM to 30 µM). The hERG tail current was measured in response to a depolarizing

voltage step.

Data Analysis: The concentration-response curve was used to determine the IC50 value.

Results:
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Parameter Value

IC50 (µM) > 30

Interpretation: 9-Undecylpurin-6-amine did not significantly inhibit the hERG channel at the

tested concentrations, suggesting a low risk of QT prolongation.

In Vivo Toxicity Assessment (Hypothetical)
Acute Oral Toxicity in Rodents
Objective: To determine the acute toxicity of a single oral dose of 9-Undecylpurin-6-amine in

rats.

Experimental Protocol:

Species: Sprague-Dawley rats (5 males and 5 females per group).

Dosing: A single oral gavage dose of 2000 mg/kg was administered.

Observation Period: Animals were observed for 14 days for clinical signs of toxicity and

mortality.

Endpoint: Gross necropsy was performed at the end of the observation period.

Results:

Dose (mg/kg) Mortality Clinical Signs

2000 0/10
No significant clinical signs

observed.

Interpretation: Based on the Globally Harmonized System (GHS), 9-Undecylpurin-6-amine
would be classified as Category 5 or unclassified for acute oral toxicity, indicating a low acute

toxicity profile.
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Potential Mechanism of Action and Signaling
Pathways
Based on its purine scaffold, 9-Undecylpurin-6-amine may interact with adenosine receptors.

The following diagram illustrates a hypothetical signaling pathway upon binding to the A2A

adenosine receptor.
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Caption: Hypothetical A2A Adenosine Receptor Signaling Pathway.

Experimental Workflow for In Vitro Toxicity
Screening
The following diagram outlines a typical workflow for the initial in vitro toxicity screening of a

novel compound like 9-Undecylpurin-6-amine.
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Caption: In Vitro Preliminary Toxicity Screening Workflow.

Conclusion
This hypothetical preliminary toxicity assessment of 9-Undecylpurin-6-amine suggests a

compound with moderate in vitro cytotoxicity and a low potential for mutagenicity and

cardiotoxicity. The acute oral toxicity in a rodent model is predicted to be low. These illustrative

findings would need to be confirmed by definitive preclinical safety studies. Further

investigation into the specific mechanism of action, including its activity at purinergic receptors,

is warranted to fully understand its pharmacological and toxicological profile.
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To cite this document: BenchChem. [Preliminary Toxicity Assessment of 9-Undecylpurin-6-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15378610#preliminary-toxicity-assessment-of-9-
undecylpurin-6-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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